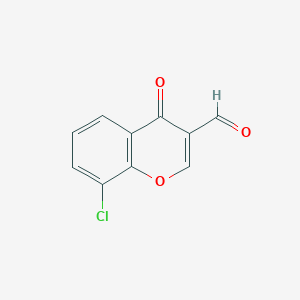

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

描述

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a monochlorinated derivative of 3-formylchromone, characterized by a planar molecular geometry. The non-hydrogen atoms exhibit minimal deviation from coplanarity (mean square deviation = 0.032 Å), with the pyran and benzene rings forming a near-flat chromene backbone . The crystal structure (monoclinic space group P2₁/n) reveals stacking interactions along the b-axis, with a centroid-centroid distance of 3.566 Å between the pyran and benzene rings . This absence of halogen bonding is attributed to the lack of a vicinal electron-withdrawing substituent, a critical factor validated by crystallographic studies .

属性

IUPAC Name |

8-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKXZKLGRXOECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537202 | |

| Record name | 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-09-0 | |

| Record name | 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 8-Chloro-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 8-Chloro-4-hydroxy-4H-chromene-3-carbaldehyde.

Substitution: Various substituted chromenes depending on the nucleophile used.

科学研究应用

Synthetic Routes

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves cyclization reactions. A common method is the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, which leads to the formation of the chromene structure. Industrial production methods may utilize continuous flow reactors to optimize yields and purity.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The chloro group can be substituted with other nucleophiles.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies against various cancer cell lines (including human colon carcinoma, hepatocellular carcinoma, breast adenocarcinoma, and lung adenocarcinoma) revealed IC50 values ranging from 1.08 to 1.48 µg/mL, indicating potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

Other Biological Activities

Beyond anticancer properties, studies have indicated potential antimicrobial effects. The compound has been investigated for its ability to inhibit various enzymes linked to inflammatory processes, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are implicated in conditions like Alzheimer's disease .

Drug Development

Given its bioactive properties, this compound is being explored for its potential in drug development. Its unique structure allows for modifications that could enhance efficacy against specific targets in cancer therapy or other diseases .

Industrial Uses

In addition to its applications in medicinal chemistry, this compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various derivatives of chromenes, including this compound. The results indicated that certain modifications could significantly enhance anticancer activity against specific cell lines. The study highlighted derivative compounds with IC50 values below 1 µM against breast cancer cells, demonstrating promising therapeutic potential .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on COX-2 and LOX enzymes involved in inflammatory processes. The findings suggested that while not as potent as standard anti-inflammatory drugs like celecoxib, certain derivatives exhibited significant inhibitory activity against these targets, providing insights into their potential use in treating inflammatory diseases .

作用机制

The mechanism of action of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through the aldehyde group, which can react with amino groups on proteins .

相似化合物的比较

Key Findings and Implications

Halogen Bonding Requirement: Di-halogenation (e.g., 6,8-dichloro) is critical for halogen bond formation, as mono-substituted analogs lack sufficient electron withdrawal to polarize the halogen atom .

Halogen-Specific Interactions : Bromine’s larger atomic radius facilitates stronger halogen bonds compared to chlorine, while fluorine’s small size limits such interactions .

Positional Effects : Substituents at the 6- or 8-position influence packing efficiency and interaction types. For example, 7-chloro derivatives prioritize hydrogen bonding over halogen contacts .

生物活性

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

The compound is characterized by a chloro substituent at the 8-position and an aldehyde group, which significantly influence its reactivity and biological interactions. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction often occurs through the aldehyde group, allowing the compound to modulate the activity of various biological targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies using various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A-549), demonstrated that the compound has inhibitory effects on cell growth. The IC50 values for these cell lines ranged from 1.08 to 1.48 µg/mL, indicating potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The precise mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or inhibition of key enzymatic functions .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant inhibition of inflammatory responses in vitro, potentially through modulation of cytokine production and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in substituents influence the biological activity of chromene derivatives. For instance, modifications at different positions on the chromene ring can enhance or diminish anticancer potency and selectivity against specific cancer types. This information is crucial for designing more effective analogs with improved therapeutic profiles .

Case Studies

Several case studies have explored the biological activities of this compound:

- Cytotoxicity Study : A study assessed the cytotoxic effects using the MTT assay on multiple cancer cell lines, revealing that compounds with a similar chromene structure exhibited varying degrees of growth inhibition.

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control substances.

- Anti-inflammatory Assessment : Research involving the evaluation of membrane stabilization indicated that chromene derivatives could serve as potential anti-inflammatory agents with lower toxicity compared to conventional drugs like Diclofenac Sodium .

常见问题

Q. What are the common synthetic routes for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack formylation reaction. A representative method involves treating 4-chloro-2-hydroxyacetophenone with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0°C. This reaction introduces the formyl group at the 3-position of the chromene scaffold . Optimization of reaction conditions (e.g., stoichiometry, temperature, and solvent) is critical to achieving high yields. Post-synthesis purification often employs recrystallization from ethanol or methanol.

Q. What analytical techniques are used to characterize this compound?

- Single-crystal X-ray diffraction (SC-XRD): Determines crystal structure, space group, and intermolecular interactions (e.g., halogen bonds, hydrogen bonds). For example, the triclinic P1 space group with unit cell parameters Å, Å, Å, and angles , , .

- Spectroscopy:

Q. How does the crystal packing of this compound differ from its halogenated analogs?

In this compound, van der Waals interactions dominate between the formyl oxygen and chlorine atoms (Cl···O distance: ~3.45 Å). By contrast, dichlorinated analogs (e.g., 6,8-dichloro derivatives) exhibit halogen bonding (Cl···O: ~3.23 Å) and Type I Cl···Cl interactions (~3.45 Å). These differences arise from steric and electronic effects of substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between studies?

Discrepancies in unit cell parameters or interaction distances may arise from variations in data collection (e.g., temperature, radiation source) or refinement protocols. Key steps include:

Q. What experimental designs elucidate the impact of halogen bonding on biological activity?

- Comparative SAR studies: Synthesize analogs with varying halogen positions (e.g., 6-chloro vs. 8-chloro) and assess binding affinity to target proteins.

- Crystallographic mapping: Co-crystallize the compound with biological targets (e.g., enzymes) to visualize halogen-bonding interactions in active sites .

- Computational modeling: Use DFT calculations to quantify σ-hole potentials and predict interaction strengths .

Q. How do electron-withdrawing substituents influence intermolecular interactions?

Introducing electron-withdrawing groups (e.g., nitro, fluoro) at adjacent positions enhances the σ-hole potential of chlorine, promoting stronger halogen bonds. For example, in 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the Cl···F interaction (3.05 Å) replaces weaker van der Waals contacts observed in monochlorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。